
5-(1,4-diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione
説明
科学的研究の応用
Synthesis and Structural Analysis
Novel Synthesis Methods
Researchers have developed efficient synthesis methods leading to novel derivatives of the compound. For instance, El Bouakher et al. (2013) presented an efficient synthesis for novel 2,4-disubstituted derivatives, yielding bis-functionalized 1,4-diazepines with excellent yields, highlighting the potential for creating a diverse library of these compounds (El Bouakher et al., 2013).
Structural Characterization
Crystallographic studies have been conducted to understand the structural properties of these compounds. For example, Gong Li et al. (2012) analyzed the crystal structure of a related compound, noting the twist-boat conformation of the 1,4-diazepine ring fused to a pyrimidine ring, which was characterized by specific dihedral angles and hydrogen bonding patterns (Gong Li et al., 2012).
Potential Medicinal Applications
Antitumor Activity
Compounds synthesized from the chemical structure have been evaluated for their antitumor activities. Insuasty et al. (2008) synthesized novel indeno[1,2-e]pyrimido[4,5-b][1,4]diazepine-5,11-diones, some of which showed remarkable activity against various cancer cell lines, indicating the compound's potential as a basis for developing antitumor agents (Insuasty et al., 2008).
Antimicrobial Activity
The synthesis of related heterocyclic compounds has also explored their antimicrobial potential. Ibrahim et al. (2011) reported the synthesis of derivatives with significant antimicrobial activities against various pathogens, underscoring the compound's relevance in designing new antimicrobial agents (Ibrahim et al., 2011).
Anticonvulsant Activities
Furthermore, research has focused on the anticonvulsant properties of functionalized derivatives. Sharma et al. (2016) synthesized unknown 5-(isoindole-1,3-dione) pyrimidinones and evaluated their in vivo anticonvulsant activities, identifying compounds with significant efficacy at certain dosages (Sharma et al., 2016).
作用機序
Target of Action
The primary target of 5-(1,4-diazepan-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione is Protein Kinase B (PKB), also known as Akt . PKB is an important component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound interacts with PKB in an ATP-competitive manner . It inhibits PKB with nanomolar potency and up to 150-fold selectivity over the closely related kinase PKA . This interaction results in the inhibition of PKB’s kinase activity, disrupting its ability to phosphorylate downstream targets .
Biochemical Pathways
The inhibition of PKB by this compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . When PKB is inhibited, it can no longer phosphorylate several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This results in decreased cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variations of the linker group between the piperidine and the lipophilic substituent have been identified as potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound leads to a decrease in cell proliferation and survival . In vivo, representative compounds have been shown to modulate biomarkers of signaling through PKB and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
特性
IUPAC Name |
5-(1,4-diazepan-1-ylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c15-9-8(6-12-10(16)13-9)7-14-4-1-2-11-3-5-14/h6,11H,1-5,7H2,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYHCLMQQDPAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CNC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151293 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428233-51-5 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428233-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-[(hexahydro-1H-1,4-diazepin-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


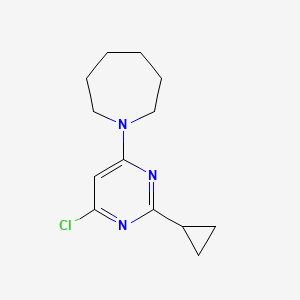

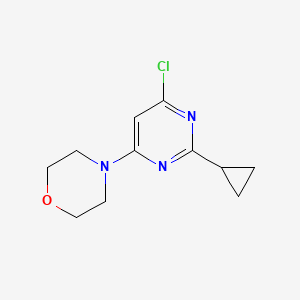
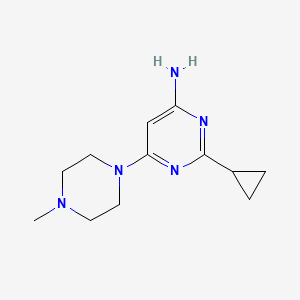
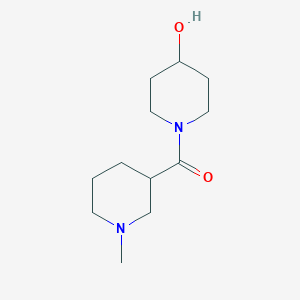
![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1470828.png)
![6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1470831.png)

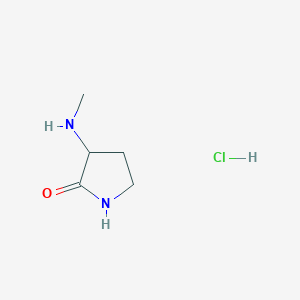

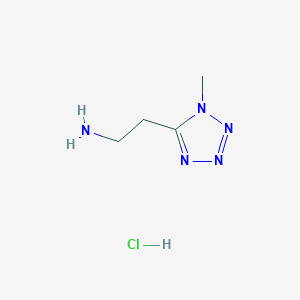


![methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1470841.png)
